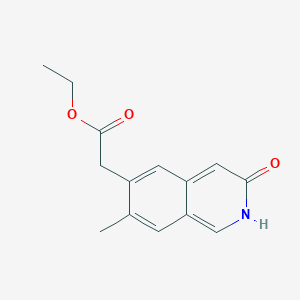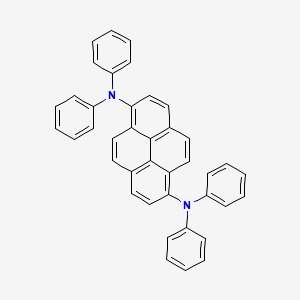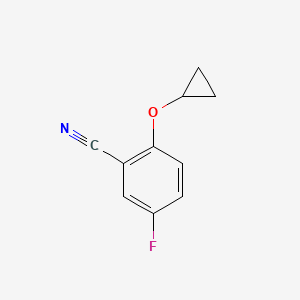
2-Cyclopropoxy-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-5-fluorobenzonitrile is a chemical compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . It is a fluorinated benzene derivative, characterized by the presence of a cyclopropoxy group and a nitrile group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-Cyclopropoxy-5-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyclopropanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyclopropoxy group replaces the fluorine atom on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Cyclopropoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for nitrile reduction, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropoxy-5-fluorobenzonitrile include:
2-Fluorobenzonitrile: Lacks the cyclopropoxy group and has different reactivity and applications.
3-Fluorobenzonitrile: Similar structure but with the fluorine atom in a different position, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropoxy and fluorine groups, which impart specific chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FNO/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-5,9H,2-3H2 |
InChI Key |
PRKFYUPWIGLRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


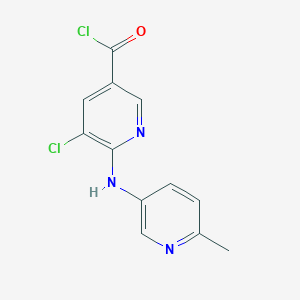
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
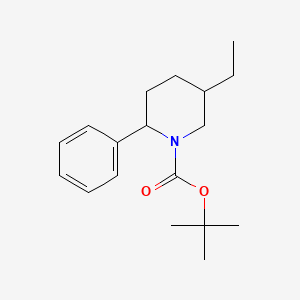
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
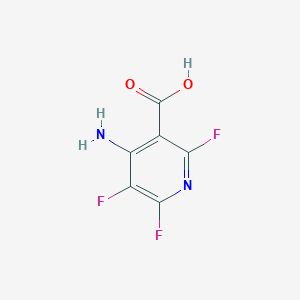


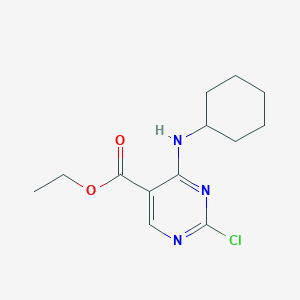
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

